molecular formula C21H28N2O4 B12882997 2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-76-7

2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12882997
CAS No.: 82558-76-7
M. Wt: 372.5 g/mol
InChI Key: ABERSITYYAJYBG-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with dimethoxy groups at the 2 and 6 positions, and an isoxazole ring attached to a propylcyclohexyl group. Its complex structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

The synthesis of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves several steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(1-propylcyclohexyl)isoxazol-5-amine in the presence of a base such as triethylamine to yield the desired benzamide compound .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. One known target is chitin synthase, an enzyme involved in the synthesis of chitin in insects. By inhibiting this enzyme, the compound disrupts the formation of chitin, leading to the death of the insect . The molecular pathways involved in this inhibition are still under investigation, but it is believed that the compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

2,6-Dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of 2,6-dimethoxy-N-(3-(1-propylcyclohexyl)isoxazol-5-yl)benzamide lies in its specific substituents and the presence of the isoxazole ring, which contribute to its distinct chemical and biological properties .

Biological Activity

2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19_{19}H26_{26}N2_{2}O3_{3}
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit biological activity through multiple mechanisms:

  • Inhibition of Chitin Synthesis : A significant study demonstrated that derivatives similar to this compound inhibit chitin synthesis in insect models. This inhibition is crucial for pest control applications and may lead to the development of new insecticides .
  • Antitumor Activity : Preliminary investigations suggest potential antitumor properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in vitro .

Antitumor Efficacy

A comparative analysis of various compounds related to this compound reveals its potential effectiveness against different cancer cell lines. The following table summarizes the IC50_{50} values for selected compounds:

CompoundCell LineIC50_{50} (µM)
2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-...]A5499.48 ± 1.15
HCC8277.63 ± 5.00
NCI-H35816.00 ± 9.38
Benzothiazole DerivativeA5498.78 ± 3.62
NCI-H3586.68 ± 15

These results indicate that the compound may have a promising role in cancer therapy by selectively targeting tumor cells while sparing normal cells .

Case Study: Insecticidal Activity

A study focused on the insecticidal properties of chitin synthesis inhibitors revealed that derivatives of this compound showed significant activity against Chilo suppressalis, a common pest in agriculture. The bioassay demonstrated a concentration-dependent inhibition of chitin synthesis, which is critical for the pest's development and survival .

Case Study: Cytotoxicity Evaluation

Another investigation assessed the cytotoxicity of this compound on human lung fibroblast cells (MRC-5) and several cancer cell lines (A549, HCC827). The results indicated that while the compound exhibited substantial cytotoxic effects on cancer cells, it showed reduced toxicity towards normal cells, suggesting a favorable therapeutic index for potential clinical applications .

Properties

CAS No.

82558-76-7

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C21H28N2O4/c1-4-11-21(12-6-5-7-13-21)17-14-18(27-23-17)22-20(24)19-15(25-2)9-8-10-16(19)26-3/h8-10,14H,4-7,11-13H2,1-3H3,(H,22,24)

InChI Key

ABERSITYYAJYBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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